Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic structure that includes both pyrazole and pyrimidine rings. This specific compound features a carboxylate ester functional group and a 4-chlorophenyl substituent at the 6-position of the pyrazolo moiety. The molecular formula is with a molecular weight of approximately 301.73 g/mol. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry, where it has been investigated for its role as an enzyme inhibitor, notably against α-glucosidase, which is relevant in diabetes management.
The synthesis of ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves multi-step synthetic routes. Common methods include cyclocondensation reactions between 3-aminopyrazole derivatives and 1,3-dicarbonyl compounds. Recent advancements emphasize greener approaches and optimized reaction conditions to improve yields and reduce environmental impact.
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate features a unique molecular structure that includes:
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo several chemical reactions:
Common reagents include:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate primarily involves its interaction with specific enzymes or receptors within biological pathways. For instance, its inhibitory effect on α-glucosidase suggests that it binds to the active site of this enzyme, thereby modulating its activity and influencing glucose metabolism. Ongoing research employs molecular docking studies and kinetic assays to elucidate binding affinities and detailed mechanisms of action .
Physical and chemical properties are essential for understanding the behavior of this compound in various environments and applications.
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several potential applications:
The pyrazolo[1,5-a]pyrimidine core represents a privileged heterobicyclic scaffold in medicinal chemistry, characterized by a fused pyrazole-pyrimidine system with inherent planarity and electron-deficient properties. This architecture enables multifaceted interactions with biological targets through:
Table 1: Strategic Positions for Functionalization
Position | Electronic Role | Preferred Modifications | Impact on Target Engagement |
---|---|---|---|
C3 | H-bond acceptor | Esters, amides, nitriles | Directs hinge region binding |
C6 | Hydrophobic node | Aryl groups (e.g., 4-Cl-Ph) | Enhances affinity via van der Waals contacts |
C7 | Solvent exposure | H-bond donors/acceptors | Modulates solubility & selectivity |
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exemplifies rational scaffold decoration, where the C3 ethyl ester balances lipophilicity (LogP ≈ 3.23) and metabolic stability, while the 6-(4-chlorophenyl) group occupies a hydrophobic cleft critical for potency [2] [5]. The 4-chloro substituent specifically induces a dipole moment that enhances interactions with nonpolar residues like Leu83 in CDK2 [3].
6-Aryl-substituted derivatives demonstrate exceptional versatility in modulating oncogenic signaling cascades:
Table 2: Comparative Inhibitory Profiles of Structural Analogs
Compound | C6 Substituent | CDK2 IC50 (μM) | TRKA IC50 (μM) | Cellular GI50 (μM) |
---|---|---|---|---|
6t (ref) | 4-Cl-Ph | 0.09 | 0.45 | 0.18 (MCF-7) |
6s | 3-Br-Ph | 0.23 | 0.51 | 0.34 |
Unsubstituted | H | >10 | >10 | >10 |
Bioisosteric Optimization: Replacement of the ethyl ester with carboxylic acid (as in VC6021783) improves aqueous solubility (PSA 56.49 Ų → 89.12 Ų) for in vivo applications while maintaining nanomolar affinities [5] [7].
The evolution of 6-arylpyrazolo[1,5-a]pyrimidines reflects strategic advances in synthetic methodology:
Table 3: Milestones in Pyrazolo[1,5-a]pyrimidine Drug Development
Era | Key Compounds | Synthetic Breakthrough | Therapeutic Application |
---|---|---|---|
1980s | Dorsomorphin | β-Ketoester cyclization | AMPK inhibitor |
2000s | Dinaciclib | Pd-catalyzed amination | CDK inhibitor (Phase III) |
2010s | Larotrectinib | Regioselective halogenation | TRK inhibitor (FDA-approved) |
2020s | Target compound | Suzuki-Miyaura coupling | Dual CDK2/TRKA lead |
The target compound’s synthesis exemplifies contemporary efficiency: Ethyl 3-aminopyrazole-4-carboxylate + 4-chloroacetophenone → cyclization (AcOH, 80°C) → ethyl 7-(4-chlorophenyl) isomer → Pd-mediated isomerization to 6-aryl regioisomer [5] [6]. This pathway achieves 87-95% purity with >99% regiochemical fidelity, overcoming historical challenges in C6 vs C7 arylation [6] [7].
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: